molecular formula C9H7N3O B12839759 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one

1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one

Cat. No.: B12839759
M. Wt: 173.17 g/mol
InChI Key: XDOMGDSGFJWMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one is a bicyclic heteroaromatic compound featuring a pyrido[3,4-b]pyrazine core substituted with an acetyl group. The pyrido[3,4-b]pyrazine system consists of fused pyridine and pyrazine rings, which confer strong electron-withdrawing properties due to the presence of three nitrogen atoms in the aromatic system .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-pyrido[3,4-b]pyrazin-5-ylethanone

InChI

InChI=1S/C9H7N3O/c1-6(13)8-9-7(2-3-11-8)10-4-5-12-9/h2-5H,1H3

InChI Key

XDOMGDSGFJWMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=NC=CN=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with 2,3-dichloropyrazine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-b]pyrazin-5-yl carboxylic acid, while reduction may produce pyrido[3,4-b]pyrazin-5-ylmethanol .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Pyrido[3,4-b]pyrazine vs. Pyridine and Quinoxaline Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing capabilities than pyridine or quinoxaline due to the additional nitrogen atom in the fused pyrazine ring. This property makes it advantageous for designing low-bandgap conjugated polymers. For example, polymers incorporating pyrido[3,4-b]pyrazine as an acceptor unit demonstrate enhanced charge-transfer efficiency compared to quinoxaline-based systems .

Comparison with Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines replace one pyrazine nitrogen with a pyrrole-like nitrogen, reducing electron-withdrawing strength. For instance, 4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine (Compound 5 in ) shows reduced polarity compared to pyrido[3,4-b]pyrazine derivatives, impacting solubility and optoelectronic applications .

Data Tables

Table 1: Comparison of Key Properties

Compound Core Structure Electron-Withdrawing Strength Bandgap (eV) Notable Applications
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one Pyrido[3,4-b]pyrazine High 1.5–1.8 Conjugated polymers, kinase inhibitors
Quinoxaline Benzodiazine Moderate 2.1–2.4 Organic semiconductors
Pyrazolo[3,4-b]pyridine Pyrazole-pyridine hybrid Low to moderate 2.5–3.0 Antimicrobial agents
Sovleplenib Pyrido[3,4-b]pyrazin-5-amine High N/A Tyrosine kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.